molecular formula C14H15N3O5 B3866403 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid CAS No. 299417-25-7

3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid

Cat. No. B3866403
CAS RN: 299417-25-7
M. Wt: 305.29 g/mol
InChI Key: YDIASNANHWGSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid, also known as PDP, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. In

Scientific Research Applications

3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been extensively studied for its potential applications in various fields. In medicine, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been used as a herbicide and plant growth regulator. In materials science, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been used as a fluorescent probe and in the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid varies depending on its application. In anticancer research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antifungal and antibacterial research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to disrupt the cell membrane of fungi and bacteria, leading to cell death. In herbicide research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid inhibits the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to have several biochemical and physiological effects. In anticancer research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to reduce tumor growth and induce cell death in cancer cells. In antifungal and antibacterial research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to inhibit the growth of fungi and bacteria. In herbicide research, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has been shown to inhibit the growth of weeds.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid in lab experiments is its versatility. 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid can be used in various fields, including medicine, agriculture, and materials science. Another advantage is its low toxicity, which makes it safe to handle in the laboratory. However, one limitation of using 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid in lab experiments is its limited solubility in water, which can make it challenging to work with in certain applications.

Future Directions

There are several future directions for 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid research. In medicine, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid could be further explored as a potential anticancer agent. In agriculture, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid could be developed as a more effective herbicide with fewer environmental impacts. In materials science, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid could be used in the synthesis of new metal-organic frameworks with unique properties. Overall, 3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid has significant potential for various applications, and further research is needed to fully explore its capabilities.

properties

IUPAC Name

3-[2-carboxyethyl-(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c18-11(19)6-8-17(9-7-12(20)21)14-16-15-13(22-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIASNANHWGSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)N(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178956
Record name N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid

CAS RN

299417-25-7
Record name N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299417-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid

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